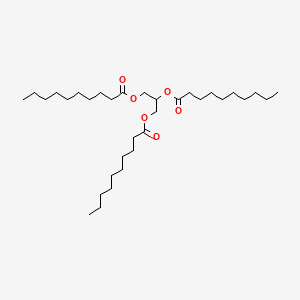










|
REACTION_CXSMILES
|
[OH:1][CH2:2][CH:3]([CH2:5][OH:6])[OH:4].O[C:8]([CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH3:18])=[O:9].[O-2:19].[Ca+2]>O>[CH3:18][CH2:17][CH2:16][CH2:15][CH2:14][CH2:13][CH2:12][CH2:11][CH2:10][C:8]([O:1][CH2:2][CH:3]([O:4][C:8]([CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH3:18])=[O:9])[CH2:5][O:6][C:8]([CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH3:18])=[O:19])=[O:9] |f:2.3|
|


|
Name
|
|
|
Quantity
|
5 g
|
|
Type
|
reactant
|
|
Smiles
|
OCC(O)CO
|
|
Name
|
|
|
Quantity
|
37.4 g
|
|
Type
|
reactant
|
|
Smiles
|
OC(=O)CCCCCCCCC
|
|
Name
|
|
|
Quantity
|
45.4 mg
|
|
Type
|
reactant
|
|
Smiles
|
[O-2].[Ca+2]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
OC(=O)CCCCCCCCC
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|


|
Control Type
|
AMBIENT
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
equipped with a condenser
|
|
Type
|
CUSTOM
|
|
Details
|
was approximately 35° C. in order
|
|
Type
|
TEMPERATURE
|
|
Details
|
to maintain
|
|
Type
|
CUSTOM
|
|
Details
|
removal of water under vacuum
|
|
Type
|
DISSOLUTION
|
|
Details
|
the residue dissolved in hot ethanol (95%, 400 mL)
|
|
Type
|
ADDITION
|
|
Details
|
This solution was treated with charcoal
|
|
Type
|
FILTRATION
|
|
Details
|
filtered over fiberglass
|
|
Type
|
TEMPERATURE
|
|
Details
|
cooled in an ice bath at 0-5° C. for 2 hours
|
|
Duration
|
2 h
|
|
Type
|
CUSTOM
|
|
Details
|
Tricaprin was crystallized as a white solid which
|
|
Type
|
FILTRATION
|
|
Details
|
was filtered
|
|
Type
|
WASH
|
|
Details
|
washed with cold ethanol (95%, 40 mL)
|
|
Type
|
CUSTOM
|
|
Details
|
5.6 min.
|
|
Duration
|
5.6 min
|


|
Name
|
|
|
Type
|
|
|
Smiles
|
CCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCC)OC(=O)CCCCCCCCC
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |